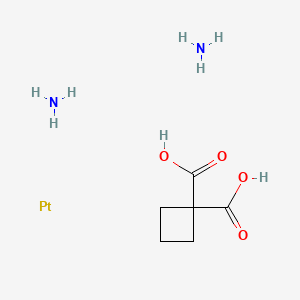
azane;cyclobutane-1,1-dicarboxylic acid;platinum
Overview
Description
The compound with the identifier “azane;cyclobutane-1,1-dicarboxylic acid;platinum” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;cyclobutane-1,1-dicarboxylic acid;platinum involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with various molecules . The preparation methods include:
Formation of Inclusion Complexes: Cyclodextrins are used to form host-guest complexes with the target compound.
Determination of Inclusion Formation Constant: The stability of the inclusion complex is determined by measuring the formation constant, which indicates the strength of the interaction between the cyclodextrin and the guest molecule.
Analytical Techniques: Various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, are used to confirm the formation of the inclusion complex and to study its properties.
Industrial Production Methods
In industrial settings, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
azane;cyclobutane-1,1-dicarboxylic acid;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, ketones, or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
azane;cyclobutane-1,1-dicarboxylic acid;platinum has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azane;cyclobutane-1,1-dicarboxylic acid;platinum involves its ability to form stable inclusion complexes with various guest molecules. This interaction is mediated by the non-polar cavity of the cyclodextrin, which can encapsulate the guest molecule and protect it from degradation . The molecular targets and pathways involved in this process depend on the specific guest molecule and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azane;cyclobutane-1,1-dicarboxylic acid;platinum include other cyclodextrin derivatives and host-guest complexes . These compounds share similar structural features and reactivity patterns, making them useful for comparative studies.
Uniqueness
What sets this compound apart from other similar compounds is its specific inclusion formation constant and the stability of the complexes it forms . This makes it particularly valuable for applications where high stability and specificity are required.
Properties
Molecular Formula |
C6H14N2O4Pt |
|---|---|
Molecular Weight |
373.27 g/mol |
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |
InChI Key |
DVQHYTBCTGYNNN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














